1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a methoxy group, a thiophene ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Intermediate: The initial step often involves the alkylation of 5-methylthiophene with 2-bromo-1-methoxyethane under basic conditions to form 2-(5-methylthiophen-2-yl)ethyl methoxy ether.
Urea Formation: The intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate in the presence of a suitable catalyst, such as a tertiary amine, to form the final urea derivative.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction time, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition due to its urea moiety.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the urea moiety can form hydrogen bonds with target proteins, influencing their activity.
Comparison with Similar Compounds
1-(2-Methoxy-2-phenylethyl)-3-(3-(trifluoromethyl)phenyl)urea: Lacks the thiophene ring, which may affect its electronic properties and reactivity.
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, potentially reducing its binding affinity and metabolic stability.
Uniqueness: 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the combination of the methoxy group, thiophene ring, and trifluoromethylphenyl group, which collectively contribute to its distinct chemical and physical properties, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2S/c1-10-6-7-14(24-10)13(23-2)9-20-15(22)21-12-5-3-4-11(8-12)16(17,18)19/h3-8,13H,9H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELKWFLEUMPPTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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